molecular formula C7H9BrO2 B8250837 Tert-butyl 3-bromopropiolate

Tert-butyl 3-bromopropiolate

Cat. No.: B8250837
M. Wt: 205.05 g/mol
InChI Key: VZKBNWGVZBEQOV-UHFFFAOYSA-N
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Description

Tert-butyl 3-bromopropiolate is an organic compound with the molecular formula C7H11BrO2 It is a brominated derivative of propynoic acid, where the hydrogen atom of the carboxylic acid group is replaced by a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-bromopropiolate typically involves the bromination of propynoic acid followed by esterification with tert-butanol. One common method involves the use of bromine (Br2) as the brominating agent and a catalyst such as iron (Fe) to facilitate the reaction. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also enhances safety and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-bromopropiolate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) are commonly used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products Formed

    Substitution: Formation of azides, thiols, or ethers.

    Reduction: Formation of alcohols or alkanes.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

Tert-butyl 3-bromopropiolate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Tert-butyl 3-bromopropiolate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the molecule. The tert-butyl ester group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    3-Bromopropionic acid tert-butyl ester: Similar structure but lacks the triple bond present in Tert-butyl 3-bromopropiolate.

    3-Bromoacrylic acid tert-butyl ester: Contains a double bond instead of a triple bond.

    3-Bromopropanoic acid tert-butyl ester: Saturated analog with no multiple bonds.

Uniqueness

This compound is unique due to the presence of the triple bond, which imparts distinct reactivity and properties compared to its analogs. The triple bond allows for additional synthetic transformations and applications that are not possible with the saturated or unsaturated analogs.

Properties

IUPAC Name

tert-butyl 3-bromoprop-2-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrO2/c1-7(2,3)10-6(9)4-5-8/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKBNWGVZBEQOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C#CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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